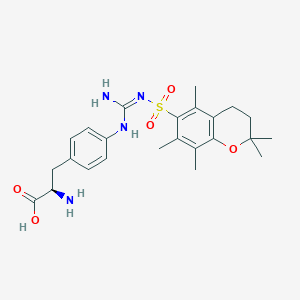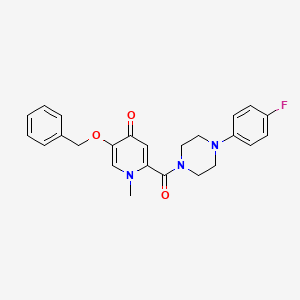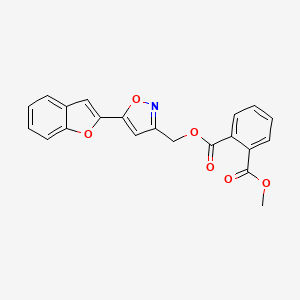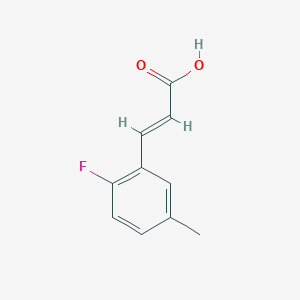![molecular formula C19H25F3N6O2S B2993158 1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2097934-30-8](/img/structure/B2993158.png)
1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The imidazole, piperidine, and piperazine rings would likely contribute to the rigidity of the molecule, while the sulfonyl and trifluoromethyl groups could potentially influence its reactivity and polarity.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole, piperidine, and piperazine rings, as well as the sulfonyl and trifluoromethyl groups . These functional groups could potentially participate in a variety of chemical reactions, depending on the conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple rings could contribute to its rigidity, while the sulfonyl and trifluoromethyl groups could influence its polarity and reactivity .
科学的研究の応用
Synthesis and Antimicrobial Activity
- Bhatt, Kant, and Singh (2016) synthesized new sulfonamide and amide derivatives, including compounds containing a piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds were tested for antimicrobial activity against both gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).
Pharmaceutical Patents
- Habernickel (2001) discussed the pharmaceutical industry's patent landscape, highlighting the significance of azetidine, pyrrolidine, and piperidine derivatives, including compounds similar to the one , for their potential applications in migraine treatment and other therapeutic areas (Habernickel, 2001).
Anodized Aluminum Coloring
- Moshohoritou, Tsangaraki-Kaplanoglou, and Kotsira (1994) investigated the use of various compounds, including piperazine and imidazole derivatives, as additives in the electrolytic coloring of anodized aluminum. Their study focused on the impact of these additives on color quality and resistance to atmospheric oxidation (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).
Antiproliferative Effect Against Cancer
- Mallesha et al. (2012) synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one and evaluated their antiproliferative effects on human cancer cell lines. Some compounds showed significant activity, suggesting potential as anticancer agents (Mallesha et al., 2012).
Antibacterial Agents
- Matsumoto and Minami (1975) prepared a series of pyrido(2,3-d)pyrimidine antibacterial agents, including those with piperazine derivatives. These compounds exhibited enhanced activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).
Dopamine and Serotonin Receptor Studies
- Perregaard et al. (1992) synthesized indoles with piperazine derivatives, studying their affinity for dopamine D-2 and serotonin 5-HT2 receptors. These compounds provided insights into neuroleptic drug development (Perregaard et al., 1992).
CO2 Capture
- Yuan and Rochelle (2019) explored semi-aqueous piperazine solutions, including those with imidazole, for CO2 capture. Their research contributes to the development of more efficient carbon capture technologies (Yuan & Rochelle, 2019).
Insecticidal Agents
- Soliman et al. (2020) synthesized and tested sulfonamide thiazole derivatives as potential insecticidal agents. They identified several compounds, including piperazine derivatives, with potent toxic effects against the cotton leafworm (Soliman et al., 2020).
将来の方向性
作用機序
Target of Action
It is known that imidazole-containing compounds are key components to functional molecules used in a variety of applications . They have been deployed in traditional applications in pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with a diverse range of biochemical pathways due to their versatile chemical structure .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known for their broad range of biological activities, which suggests that they can have diverse effects at the molecular and cellular level .
特性
IUPAC Name |
1-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N6O2S/c1-25-13-18(24-14-25)31(29,30)28-6-4-16(5-7-28)26-8-10-27(11-9-26)17-3-2-15(12-23-17)19(20,21)22/h2-3,12-14,16H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHPYZTVUXJTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2993076.png)
![N-[3-(2,2,2-trifluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2993077.png)
![3-(1H,3H-naphtho[1,2-e]1,3-oxazin-2-yl)benzoic acid](/img/structure/B2993079.png)
![N-[(5-bromopyrazin-2-yl)methyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2993080.png)
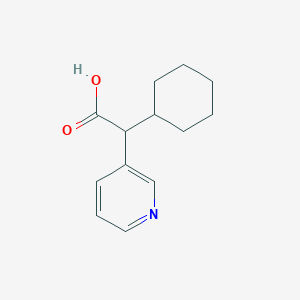
![(2S)-3-methyl-2-[(2-methylbenzoyl)amino]butanoic acid](/img/structure/B2993082.png)
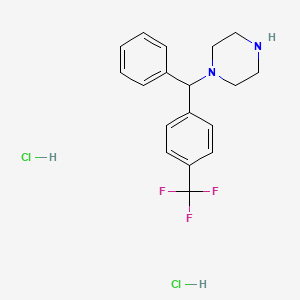

![N-methyl-4-[[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide](/img/structure/B2993090.png)
